盐酸吐布唑

描述

图布唑是一种合成化合物,以其强大的抗癌特性而闻名。它是一种微管抑制剂,这意味着它会干扰细胞中微管的结构和功能。 这种化合物已被广泛研究,以了解其对间期和有丝分裂细胞的影响,使其成为癌症研究中一种宝贵的工具 .

科学研究应用

图布唑在科学研究中有着广泛的应用。在化学方面,它被用作模型化合物来研究微管动力学。在生物学方面,它被用来研究微管在细胞分裂和迁移中的作用。在医学方面,图布唑因其能够破坏癌细胞中微管的功能而被探索为潜在的抗癌药物。 此外,它在制药行业中用于开发针对微管的新药 .

作用机制

图布唑的作用机制涉及它与微管蛋白的结合,微管蛋白是一种形成微管的蛋白质。通过与微管蛋白结合,图布唑阻止微管的聚合,而微管的聚合对于细胞分裂至关重要。这种对微管动力学的破坏导致癌细胞的细胞周期阻滞和凋亡(程序性细胞死亡)。 图布唑的分子靶点包括 β-微管蛋白,其作用通过参与细胞周期调节和凋亡的途径介导 .

生化分析

Biochemical Properties

Tubulozole HCl plays a significant role in biochemical reactions by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. Tubulozole HCl also interacts with other biomolecules such as motor proteins and microtubule-associated proteins, further affecting cellular dynamics .

Cellular Effects

Tubulozole HCl exerts profound effects on various types of cells and cellular processes. It disrupts the microtubule network, leading to the inhibition of cell division and induction of apoptosis. This compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Tubulozole HCl also influences gene expression by altering the stability and localization of mRNA transcripts. Additionally, it impacts cellular metabolism by disrupting the transport of organelles and vesicles within the cell .

Molecular Mechanism

The molecular mechanism of Tubulozole HCl involves its binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of microtubules, which are crucial for maintaining cell shape, intracellular transport, and mitosis. By disrupting microtubule dynamics, Tubulozole HCl induces cell cycle arrest at the G2/M phase and triggers apoptosis. It also affects the activity of various enzymes and proteins involved in cell division and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tubulozole HCl change over time. Initially, it causes rapid depolymerization of microtubules, leading to cell cycle arrest and apoptosis. Over time, the compound may undergo degradation, reducing its efficacy. Long-term exposure to Tubulozole HCl can result in the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of Tubulozole HCl vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, Tubulozole HCl can induce toxic effects, including bone marrow suppression and gastrointestinal disturbances. The therapeutic window of Tubulozole HCl is narrow, and careful dose optimization is required to balance efficacy and toxicity .

Metabolic Pathways

Tubulozole HCl is metabolized primarily in the liver, where it undergoes enzymatic degradation. The metabolic pathways involve cytochrome P450 enzymes, which convert Tubulozole HCl into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Tubulozole HCl is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high microtubule activity, such as rapidly dividing tumor cells. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

Tubulozole HCl localizes primarily to the cytoplasm, where it interacts with microtubules. It may also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and experimental conditions. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function .

准备方法

图布唑的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括形成二氧戊环,这是该化合物的关键特征。 工业生产方法可能涉及优化反应条件以提高产率和纯度,例如控制温度、压力和使用特定催化剂 .

化学反应分析

图布唑会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成脱氧化合物 .

相似化合物的比较

图布唑类似于其他微管抑制剂,例如秋水仙碱和长春碱。 它具有独特的特性,使其与众不同。例如,图布唑对 β-微管蛋白的亲和力高于秋水仙碱,这可能有助于其强大的抗癌作用。此外,图布唑对正常细胞的毒性较低,使其成为一种更具选择性的抗癌药物。 其他类似化合物包括紫杉醇和多西他赛,它们也靶向微管,但具有不同的作用机制和临床应用 .

参考文献

属性

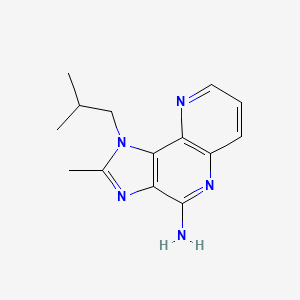

CAS 编号 |

84697-22-3 |

|---|---|

分子式 |

C23H23Cl2N3O4S |

分子量 |

508.4 g/mol |

IUPAC 名称 |

ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

InChI |

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1 |

InChI 键 |

OGPIBXIQNMQSPY-FDDCHVKYSA-N |

SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |

手性 SMILES |

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

规范 SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate R 46846 R-46,846 tubulazole tubulozole |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)